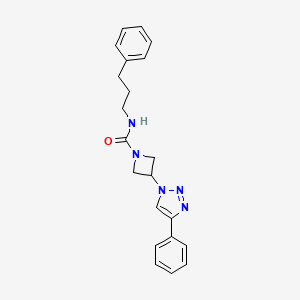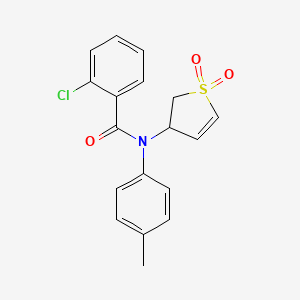
7-hydroxy-2,6-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-hydroxy-2,6-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one, also known as 7-hydroxy-2,6-dimethylchromen-4-one, is a naturally occurring compound found in many plants, including the Chinese herb, Astragalus membranaceus. It is a powerful antioxidant with a wide range of biological activities, such as anti-inflammatory, anti-viral, anti-tumor, and anti-cancer properties. In recent years, 7-hydroxy-2,6-dimethylchromen-4-one has been studied extensively for its potential applications in medical and pharmaceutical research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Screening
- Biological Screening : Derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one have shown significant cytotoxic and bactericidal activities, highlighting their potential in antibacterial and anticancer applications (Khan et al., 2003).
Antimicrobial Activity
- Antimicrobial Properties : Some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide exhibited strong antimicrobial activities, suggesting their use in combating bacterial infections (Čačić et al., 2006).
Application in Cell Detection
- Cell Detection : A study on a coumarin–pyrazolone probe showed its efficacy in detecting Cr3+ ions in living cells, indicating its potential in biological and medical imaging (Mani et al., 2018).
Antioxidant Properties
- Antioxidant Activity : A coumarin derivative exhibited high antioxidant activities, suggesting its potential use in therapies requiring antioxidative properties (Abd-Almonuim et al., 2020).
Anticancer Drug Development
- Potential in Anticancer Drugs : Chromene derivatives have shown promise as leads in the development of new anticancer drugs, particularly as DNA intercalators (Santana et al., 2020).
Antibacterial and Antifungal Applications
- Antibacterial and Antifungal Activity : Another study highlighted the broad spectrum of antibacterial activities of coumarin derivatives, as well as potent antifungal effects against Candida albicans (Khan et al., 2004).
Eigenschaften
IUPAC Name |
7-hydroxy-2,6-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c1-7-4-10-13(5-12(7)17)19-8(2)14(15(10)18)11-6-20-9(3)16-11/h4-6,17H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKSBIZYPYAIQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)OC(=C(C2=O)C3=CSC(=N3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-2,6-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-((4-chlorobenzyl)thio)-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2381127.png)
![Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate](/img/structure/B2381129.png)
![6-(4-methoxybenzyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2381130.png)
![N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2381131.png)
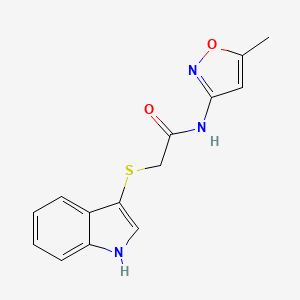
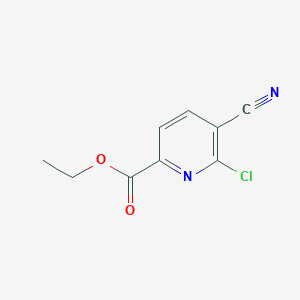
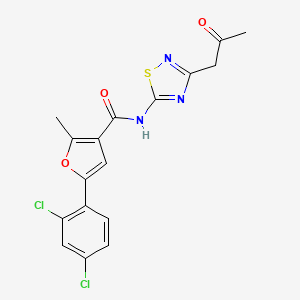

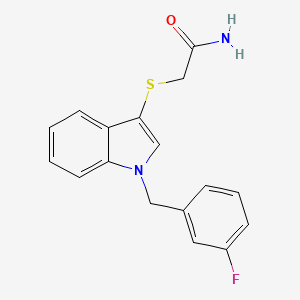

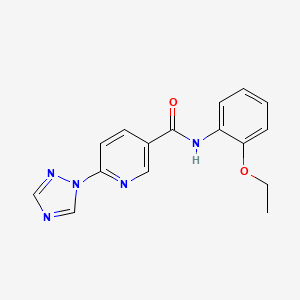
![N-(furan-2-ylmethyl)-4-oxo-N-(thiophen-3-ylmethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2381148.png)
